Magnesium tungsten oxide (MgWO4)

Vue d'ensemble

Description

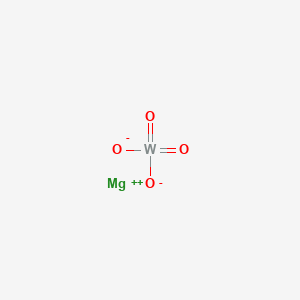

Magnesium tungsten oxide, also known as magnesium tungstate, is an inorganic compound with the chemical formula MgWO4. It is a bronze-colored solid that crystallizes in a monoclinic cell . The structure features distorted octahedral WO6 centers with alternate short W–W bonds .

Synthesis Analysis

MgWO4 nanopowders can be synthesized through mechanically activated and thermal treatment at 850 °C of two mixtures, containing the pure oxides (MgO/WO3) and magnesium carbonate trihydrate and tungsten oxide (MgCO3·3H2O/WO3) as precursors . Another method involves a template-free hydrothermal synthesis, which results in MgWO4 nanoplates .Molecular Structure Analysis

The MgWO4 crystal exhibits a wolframite-like monoclinic structure with space group P2/c (No. 13) from X-ray diffraction analysis . The band gap from the electronic band structure is 3.39 eV .Chemical Reactions Analysis

As a semiconductor, MgWO4 has potential in photocatalytic applications. It exhibits the ability to drive photocatalytic hydrogen evolution .Physical And Chemical Properties Analysis

The band gap of the material is 4.17 eV . The refractive index of MgWO4 is calculated to be 1.52, and from the reflectivity curve for MgWO4, reflectivity was observed to be 77.8% .Applications De Recherche Scientifique

Electronically Mediated Reactions in Metal Thermal Reduction :The reduction of tungsten and molybdenum oxide compounds, including MgWO4, with calcium vapor, has been studied, showing that magnesium is first replaced by calcium in MgWO4. This process leads to the formation of magnesium metal acting as a reducing agent, highlighting MgWO4's role in producing metal powders through reduction reactions (Kolosov & Orlov, 2019).

Synthesis of Highly Dispersed Tungsten by Mechanochemical Reduction :Research on mechanochemical treatment conditions for the formation of MgWO4 and its subsequent reduction with magnesium has been conducted. This process leads to the formation of highly dispersed tungsten powders, indicating MgWO4's potential in material synthesis (Belyakova & Udalova, 2020).

Influence of Chemical Composition on Magnesiothermic Tungsten Powders :The study on the reduction of tungsten oxide compounds, including MgWO4, with magnesium vapor, has shown that this process allows obtaining tungsten powders with specific surface areas and mesoporous structures. This research emphasizes MgWO4's utility in preparing advanced materials with desired physical properties (Kolosov, Miroshnichenko, & Orlov, 2016).

Catalytic Properties and Characterization :The synthesis and characterization of MgWO4 nanopowders, including their modification with palladium and the resulting catalytic activities, have been explored. This study suggests MgWO4's potential application in catalysis, specifically in reactions like the complete oxidation of CO, methane, n-hexane, and toluene, offering insights into environmental and energy-related applications (Gancheva et al., 2015).

Electronic and Optical Properties :Research focused on the synthesis, characterization, and analysis of the electronic and optical properties of MgWO4 has shown its potential as a material for scintillators, laser host materials, phosphor, and luminescent applications. The study detailed the material's band gap, photoluminescence emission, and theoretical calculations to support experimental findings, indicating MgWO4's versatility in optical and electronic devices (Bhuyan et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

magnesium;dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.4O.W/q+2;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZHPOJZOWHJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgWO4, MgO4W | |

| Record name | magnesium tungstate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014397 | |

| Record name | Magnesium tungsten oxide (MgWO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium tungsten oxide (MgWO4) | |

CAS RN |

13573-11-0 | |

| Record name | Magnesium tungstate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium tungsten oxide (MgWO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium tungsten oxide (MgWO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium wolframate, of a kind used as a luminophore | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

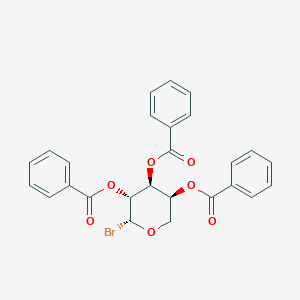

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)